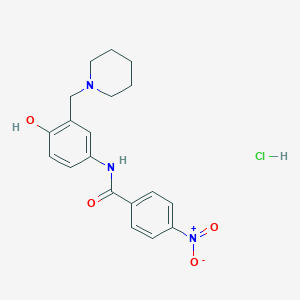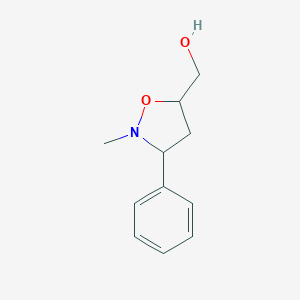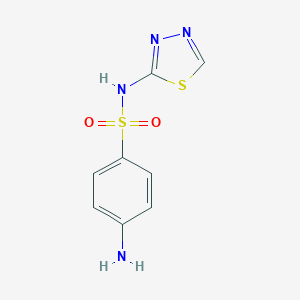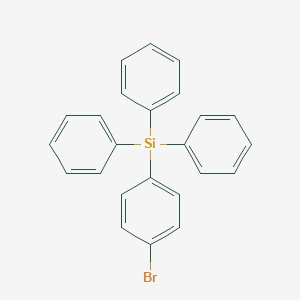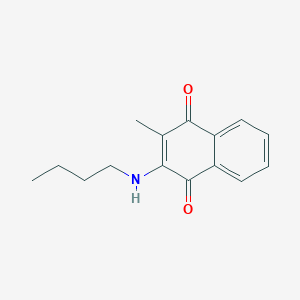
2-(Butylamino)-3-methylnaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Butylamino)-3-methylnaphthalene-1,4-dione, also known as BMN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a naphthoquinone derivative that has been synthesized using different methods.
作用機序
The mechanism of action of 2-(Butylamino)-3-methylnaphthalene-1,4-dione is not fully understood. However, it has been suggested that 2-(Butylamino)-3-methylnaphthalene-1,4-dione exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that 2-(Butylamino)-3-methylnaphthalene-1,4-dione inhibits the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. The antiviral activity of 2-(Butylamino)-3-methylnaphthalene-1,4-dione is thought to be due to its ability to inhibit viral replication.
生化学的および生理学的効果
2-(Butylamino)-3-methylnaphthalene-1,4-dione has been found to have both biochemical and physiological effects. It has been shown to increase the levels of certain enzymes and proteins involved in antioxidant defense mechanisms. 2-(Butylamino)-3-methylnaphthalene-1,4-dione has also been found to reduce the levels of certain inflammatory cytokines, suggesting that it may have anti-inflammatory effects. In addition, 2-(Butylamino)-3-methylnaphthalene-1,4-dione has been found to have a protective effect on liver cells, suggesting that it may have potential applications in the treatment of liver diseases.
実験室実験の利点と制限
2-(Butylamino)-3-methylnaphthalene-1,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to have high purity and stability. However, there are also limitations to using 2-(Butylamino)-3-methylnaphthalene-1,4-dione in lab experiments. One limitation is that it can be toxic to cells at high concentrations. Additionally, the mechanism of action of 2-(Butylamino)-3-methylnaphthalene-1,4-dione is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for research on 2-(Butylamino)-3-methylnaphthalene-1,4-dione. One direction is to further investigate its potential applications in the treatment of cancer and viral infections. Another direction is to study its effects on other physiological systems, such as the nervous system. Additionally, future research could focus on elucidating the mechanism of action of 2-(Butylamino)-3-methylnaphthalene-1,4-dione, which could lead to the development of more effective treatments for various diseases.
Conclusion
In conclusion, 2-(Butylamino)-3-methylnaphthalene-1,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been found to exhibit antitumor, antiviral, and antioxidant activities. 2-(Butylamino)-3-methylnaphthalene-1,4-dione has been synthesized using different methods, and its mechanism of action is not fully understood. While 2-(Butylamino)-3-methylnaphthalene-1,4-dione has several advantages for lab experiments, there are also limitations to using it. Future research on 2-(Butylamino)-3-methylnaphthalene-1,4-dione could lead to the development of more effective treatments for various diseases.
合成法
2-(Butylamino)-3-methylnaphthalene-1,4-dione can be synthesized using different methods. One of the most commonly used methods involves the reaction of 2-hydroxy-1,4-naphthoquinone and butylamine in the presence of a catalyst such as p-toluenesulfonic acid. This method yields 2-(Butylamino)-3-methylnaphthalene-1,4-dione in good yields and purity. Other methods involve the use of different amines or naphthoquinone derivatives.
科学的研究の応用
2-(Butylamino)-3-methylnaphthalene-1,4-dione has been extensively studied for its potential applications in various fields. It has been found to exhibit antitumor, antiviral, and antioxidant activities. 2-(Butylamino)-3-methylnaphthalene-1,4-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to inhibit the replication of the hepatitis B virus and the human immunodeficiency virus (HIV).
特性
CAS番号 |
18690-80-7 |
|---|---|
製品名 |
2-(Butylamino)-3-methylnaphthalene-1,4-dione |
分子式 |
C15H17NO2 |
分子量 |
243.3 g/mol |
IUPAC名 |
2-(butylamino)-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H17NO2/c1-3-4-9-16-13-10(2)14(17)11-7-5-6-8-12(11)15(13)18/h5-8,16H,3-4,9H2,1-2H3 |
InChIキー |
NFFLYRHGZUIVAE-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)C |
正規SMILES |
CCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)C |
同義語 |
2-(BUTYLAMINO)-3-METHYLNAPHTHALENE-1,4-DIONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



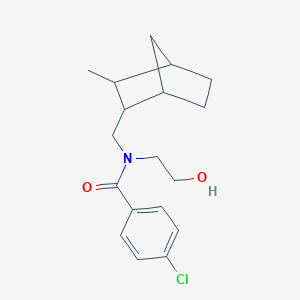
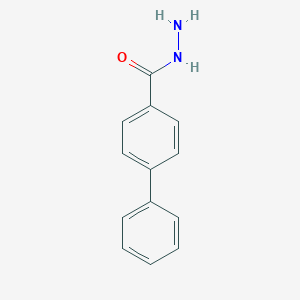
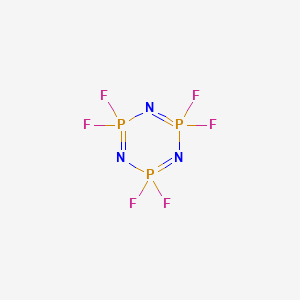
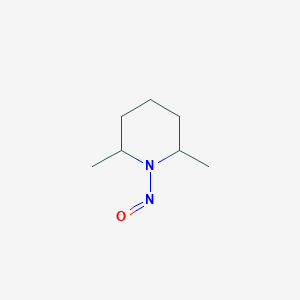
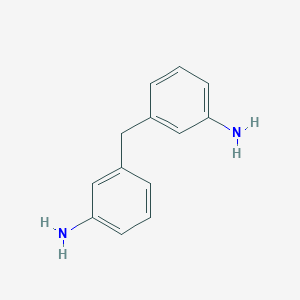
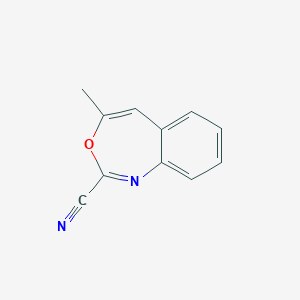
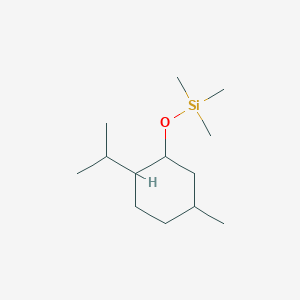
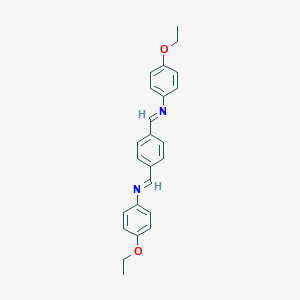
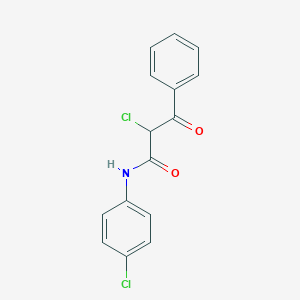
![Dimethyl [(4-methoxyphenyl)methyl]phosphonate](/img/structure/B96687.png)
